molecular formula C8H11Cl2N3O2 B2464398 methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride CAS No. 2171642-94-5

methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride

Cat. No.: B2464398
CAS No.: 2171642-94-5
M. Wt: 252.1
InChI Key: JTJXCLMAGYPPPJ-UHFFFAOYSA-N
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Description

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyrimidine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with pyrimidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, acetonitrile, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of pyrrole and pyrimidine rings provides a versatile scaffold for the development of new compounds with various applications .

Properties

IUPAC Name

methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.2ClH/c1-13-8(12)7-5-2-9-4-11-6(5)3-10-7;;/h2,4,7,10H,3H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJXCLMAGYPPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CN=CN=C2CN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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